molecular formula C49H34O29 B125267 Camelliatannin G CAS No. 154524-53-5

Camelliatannin G

Cat. No.: B125267
CAS No.: 154524-53-5
M. Wt: 1086.8 g/mol
InChI Key: MMIYRWRTSJNIBU-UHFFFAOYSA-N
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Description

Camelliatannin G is a hydrolyzable tannin first isolated from the leaves of Camellia japonica L. in 1996 . Its structure comprises an epicatechin unit linked via a C-glucosidic bond to an ellagic acid moiety, distinguishing it from simpler gallotannins and ellagitannins. The compound is part of a broader class of dimeric hydrolyzable tannins, which are biosynthesized through oxidative coupling of monomeric precursors. This compound is closely related to Camelliatannins F and H, also isolated from the same plant, but differs in its stereochemical configuration and substitution patterns .

Structural characterization via NMR and mass spectrometry revealed that this compound shares a biogenetic relationship with Camelliatannin A, which serves as a precursor in its formation .

Properties

CAS No.

154524-53-5

Molecular Formula

C49H34O29

Molecular Weight

1086.8 g/mol

IUPAC Name

20-(3,4-dihydroxyphenyl)-14-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-4,7,8,9,21,24-hexahydroxy-2,12,29-trioxo-3,13,19,27,30-pentaoxaheptacyclo[13.12.3.01,16.05,28.06,11.017,26.018,23]triaconta-5(28),6,8,10,17(26),18(23),24-heptaene-4-carboxylic acid

InChI

InChI=1S/C49H34O29/c50-15-2-1-10(3-17(15)52)37-21(56)4-11-16(51)8-23-27(38(11)73-37)29-40-41(39-22(57)9-72-42(64)12-5-18(53)31(58)34(61)24(12)25-13(43(65)74-39)6-19(54)32(59)35(25)62)76-44(66)14-7-20(55)33(60)36(63)26(14)28-30(45(67)75-40)48(29,77-23)47(70)78-49(28,71)46(68)69/h1-3,5-8,21-22,29,37,39-41,50-63,71H,4,9H2,(H,68,69)

InChI Key

MMIYRWRTSJNIBU-UHFFFAOYSA-N

SMILES

C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Other CAS No.

154524-53-5

Synonyms

camelliatannin G

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural and Biogenetic Features of Camelliatannin G and Related Tannins
Compound Source Core Structure Key Modifications Biogenetic Relationship
This compound Camellia japonica L. Epicatechin + C-glucosidic ellagic acid C-1 glucose linked to aroyl group at O-2 Derived from Camelliatannin A
Camelliatannin H Camellia japonica L. Dimeric hydrolyzable tannin Lacks flavan-3-ol unit Independent biosynthetic pathway
Camelliatannin F Camellia japonica L. Epicatechin + ellagic acid Glucose aroylation differs at O-3 Shares precursor with this compound
Stachyuranin A Stachyurus praecox Ellagitannin + galloyl groups No C=C linkage between glucose and aroyl Non-enzymatic conversion to stenophyllamin A
Pedunculagin Various plants Bis-hexahydroxydiphenoyl (HHDP) glucose Two HHDP groups esterified to glucose Lacks flavanol moiety

Key Observations :

  • This compound’s C-glucosidic ellagic acid linkage is rare among hydrolyzable tannins, contrasting with the esterified HHDP groups in pedunculagin .
  • Unlike Stachyuranin A, this compound retains a C=C bond between glucose and the aroyl group, which may enhance its stability in aqueous environments .
  • Camelliatannin H’s lack of a flavanol unit correlates with its distinct anti-HIV-1 protease activity, suggesting structural motifs critical for target specificity .
Table 2: Reported Bioactivities of this compound and Analogues
Compound Bioactivity Mechanism/Model Efficacy (IC₅₀/EC₅₀) Reference
Camelliatannin H HIV-1 protease inhibition In vitro protease assay 3.2 μM
This compound Not directly tested Inferred from structural similarity N/A
Shepherdia tannin HIV-1 reverse transcriptase inhibition Cell-free RT inhibition assay 8.5 μM
Pedunculagin Antioxidant, anti-inflammatory DPPH radical scavenging, LPS-induced TNF-α 12.4 μM (DPPH)

Key Findings :

  • The absence of a flavanol unit in Camelliatannin H may enhance its protease binding affinity compared to this compound, which retains this moiety .
  • Pedunculagin’s antioxidant activity underscores the HHDP group’s role in radical scavenging, a feature absent in this compound .

Stereochemical and Conformational Insights

Recent stereochemical analyses of ellagitannin glycosides, including this compound, reveal that its axial chirality at the glucose C-1 position influences its three-dimensional conformation and interaction with biological targets . For example:

  • This compound adopts a twisted boat conformation in aqueous solutions, which may facilitate membrane permeability compared to the rigid chair conformation of Stachyuranin A .
  • The stereochemistry of the ellagic acid linkage in this compound differs from that in Camelliatannin I, altering its hydrogen-bonding capacity .

Q & A

Basic: What analytical techniques are recommended for structural elucidation of Camelliatannin G?

Methodological Answer:

  • NMR Spectroscopy : Use 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to map carbon-proton correlations and identify glycosylation patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to determine molecular weight and fragmentation patterns.
  • Chromatography : Pair HPLC-DAD with standards for purity validation. Cross-reference spectral data with existing literature to confirm structural assignments .

Basic: How to design experiments for isolating this compound from plant matrices?

Methodological Answer:

  • Extraction : Use polar solvents (e.g., methanol-water) under controlled pH to preserve tannin stability.
  • Fractionation : Employ column chromatography (e.g., Sephadex LH-20) with gradient elution to separate tannin subclasses.
  • Validation : Monitor fractions via TLC or HPLC, comparing RfR_f values/retention times to authenticated standards .

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Methodological Answer:

  • Regioselective Modifications : Use protecting groups (e.g., acetyl or benzyl) to target specific hydroxyl sites during esterification or glycosylation.
  • Computational Modeling : Apply DFT calculations to predict reactive sites and guide synthetic routes.
  • Analytical Validation : Confirm derivative structures via 1^1H NMR integration and 2D NOESY for stereochemical analysis .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

  • Contextual Variables : Compare experimental conditions (e.g., cell lines, oxidation assays like DPPH vs. ORAC) and this compound concentrations.
  • Redox Profiling : Conduct dose-response studies under varying pH and oxygen levels to identify threshold effects.
  • Meta-Analysis : Systematically review literature using PRISMA guidelines to assess bias or methodological heterogeneity .

Advanced: How to validate this compound purity and identity when commercial standards are unavailable?

Methodological Answer:

  • Orthogonal Methods : Combine HPLC-UV, NMR, and LC-MS to cross-verify purity (>95% by peak area).
  • Isolation Protocols : Reproduce extraction methods from primary literature, citing documented 1^1H NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) .

Advanced: What computational approaches best predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding affinities with enzymes (e.g., α-glucosidase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions.
  • Validation : Corrogate computational results with in vitro enzyme inhibition assays (e.g., IC50_{50} comparisons) .

Basic: What are key steps for conducting a systematic literature review on this compound’s pharmacological properties?

Methodological Answer:

  • Database Search : Use SciFinder and PubMed with keywords: "this compound" + "bioactivity," "metabolism," "toxicology."
  • Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details and statistical rigor.
  • Data Extraction : Tabulate bioactivity data (e.g., IC50_{50}, EC50_{50}) and note model systems used .

Advanced: How to design longitudinal studies assessing this compound’s stability in biological matrices?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH and monitor degradation via UPLC-MS at intervals (0, 1, 3, 6 months).
  • Metabolite Profiling : Use HRMS to identify degradation products and propose pathways.
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced: How to evaluate the feasibility of a research question on this compound using the FINER criteria?

Methodological Answer:

  • FINER Framework :
    • Feasible : Ensure access to plant sources or synthetic protocols.
    • Interesting : Address gaps (e.g., "How does this compound modulate gut microbiota?").
    • Novel : Explore understudied mechanisms (e.g., epigenetic effects via HDAC inhibition).
    • Ethical : Adhere to institutional guidelines for animal/cell-based studies.
    • Relevant : Align with global health priorities (e.g., anti-diabetic agents) .

Advanced: What steps ensure reproducibility when replicating this compound bioactivity assays?

Methodological Answer:

  • Protocol Harmonization : Adhere to MIAME or ARRIVE guidelines for reporting experimental details.
  • Positive Controls : Include reference compounds (e.g., gallic acid for antioxidant assays).
  • Blind Analysis : Use third-party researchers for data collection/analysis to minimize bias .

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